9-Ethyl-3,6-diiodocarbazole

Descripción

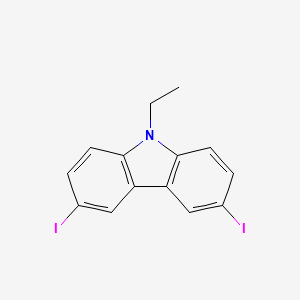

Structure

3D Structure

Propiedades

IUPAC Name |

9-ethyl-3,6-diiodocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCBWMCQDXPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400178 | |

| Record name | 9-ethyl-3,6-diiodocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-07-8 | |

| Record name | 9-ethyl-3,6-diiodocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIIODO-9-ETHYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Ethyl 3,6 Diiodocarbazole

Direct Halogenation Approaches for 9-Ethylcarbazole (B1664220)

The direct halogenation of 9-ethylcarbazole represents a straightforward approach to the synthesis of 9-Ethyl-3,6-diiodocarbazole. This method involves the introduction of iodine atoms onto the carbazole (B46965) ring system that has already been functionalized with an ethyl group at the nitrogen atom.

Iodination Protocols and Yield Optimization

The direct iodination of 9-ethylcarbazole is typically accomplished using an iodinating agent in the presence of an oxidizing agent. A common and effective method involves the use of iodine (I₂) in combination with periodic acid (H₅IO₆) as the oxidant. This reaction is generally carried out in a suitable solvent, such as a mixture of methanol (B129727) and water, at elevated temperatures to facilitate the electrophilic substitution.

The stoichiometry of the reagents is a critical factor in optimizing the yield of the desired 3,6-diiodo product. An excess of the iodinating agent is often required to drive the reaction towards di-substitution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of over-iodinated or mono-iodinated byproducts.

Table 1: Iodination of 9-Ethylcarbazole

| Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Iodine (I₂) | Periodic Acid (H₅IO₆) | Methanol/Water | Reflux | 1.5 | 92 |

Data derived from research on the synthesis of functionalized carbazole derivatives.

N-Alkylation of 3,6-Diiodo-9H-carbazole Precursors

An alternative and widely employed synthetic route is the N-alkylation of 3,6-diiodo-9H-carbazole. This strategy involves first preparing the di-iodinated carbazole core, followed by the introduction of the ethyl group onto the nitrogen atom. This two-step approach can offer better control over the final product's purity.

Alkylation Conditions and Selectivity Considerations

The N-alkylation of 3,6-diiodo-9H-carbazole is typically achieved by reacting the precursor with an alkylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent system is crucial for ensuring high selectivity and yield. Strong bases like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion.

The reaction is often conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation of the base and facilitate the nucleophilic attack. Temperature control is also important, as higher temperatures can sometimes lead to side reactions. The primary consideration for selectivity in this reaction is to achieve N-alkylation without promoting C-alkylation, which is generally not a significant issue for carbazoles under these conditions.

Table 2: N-Alkylation of 3,6-Diiodo-9H-carbazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl Iodide | Potassium Hydroxide (KOH) | Acetone | Reflux | High |

| Iodoethane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | 98 |

Data based on studies of N-alkylation reactions of carbazole derivatives.

Comparative Analysis of Synthetic Pathways and Efficiency

Both direct halogenation and N-alkylation pathways offer viable methods for the synthesis of this compound, with each having distinct advantages.

The direct iodination of 9-ethylcarbazole is a more atom-economical and shorter route, proceeding in a single step from a readily available starting material. This can be advantageous in terms of time and resource management. However, controlling the regioselectivity to exclusively obtain the 3,6-diiodo isomer can be challenging, and purification from mono-iodinated or other isomers might be necessary.

Conversely, the N-alkylation of 3,6-diiodo-9H-carbazole provides better control over the final product's structure. Since the iodination is performed on the unsubstituted carbazole, the symmetrical 3,6-diiodo isomer can be isolated with high purity before the alkylation step. This often leads to a cleaner final product with higher isomeric purity. While this is a two-step process, the high yields and purity often justify the additional synthetic effort.

Ultimately, the choice of synthetic route may depend on the specific requirements of the application, including the desired purity of the final compound and the scalability of the process. For applications demanding high purity, the N-alkylation of the pre-iodinated precursor is often the preferred method.

Advanced Structural Elucidation and Spectroscopic Characterization of 9 Ethyl 3,6 Diiodocarbazole

X-ray Crystallography for Molecular and Crystal Structure Determination

The precise spatial arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its properties. For 9-Ethyl-3,6-diiodocarbazole, single-crystal X-ray diffraction has provided an unambiguous determination of its molecular and crystal structure.

Analysis of Molecular Conformation and Geometric Parameters (Bond Lengths and Angles)

The molecular structure of this compound has been elucidated through X-ray crystallography, with detailed geometric parameters available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1051894. researchgate.net The analysis of bond lengths and angles within the carbazole (B46965) core and its substituents provides critical insights into the molecule's conformation.

The bond lengths within the carbazole skeleton are in good agreement with those of unsubstituted carbazole. The ethyl group at the 9-position exhibits a dihedral angle of 179.86° with the carbazole skeleton, indicating a nearly coplanar orientation. researchgate.net The angles between the ethyl group and the two benzene (B151609) rings of the carbazole are 86.48° and 84.42°, respectively. researchgate.net The differences between theoretically calculated and experimentally determined C-C bond lengths are minimal, ranging from 0.004 to 0.04 Å, while the C-N bond length differences are even smaller (0.008–0.017 Å). researchgate.net The most significant deviation between theoretical and experimental values is observed for the C-I bonds, which are in the range of 0.027–0.034 Å. researchgate.net

| Bond | Experimental Length (Å) | Theoretical Length (Å) |

|---|---|---|

| C1-C2 | 1.381 | 1.385 |

| C2-C3 | 1.389 | 1.393 |

| C3-C4 | 1.383 | 1.387 |

| C4-C4a | 1.393 | 1.397 |

| C4a-C9a | 1.396 | 1.400 |

| N9-C9a | 1.386 | 1.390 |

| N9-C8a | 1.388 | 1.392 |

| C3-I1 | 2.103 | 2.133 |

| C6-I2 | 2.109 | 2.133 |

| N9-C10 | 1.469 | 1.473 |

| C10-C11 | 1.521 | 1.525 |

| Angle | Experimental Value (°) | Theoretical Value (°) |

|---|---|---|

| C4-C4a-C9a | 121.3 | 121.5 |

| C4a-C9a-N9 | 108.7 | 108.9 |

| C9a-N9-C8a | 108.8 | 109.0 |

| C2-C3-I1 | 119.5 | 119.7 |

| C7-C6-I2 | 119.6 | 119.8 |

| C9a-N9-C10 | 125.4 | 125.6 |

| N9-C10-C11 | 111.4 | 111.6 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about molecular structure and connectivity.

Carbon-13 Nuclear Magnetic Shielding Studies (Experimental and Relativistic Theoretical Approaches)

The Carbon-13 NMR spectrum of this compound has been investigated through both experimental measurements and advanced theoretical calculations. A notable challenge in the theoretical prediction of the ¹³C chemical shifts for this molecule arises from the "heavy atom effect" of the iodine substituents.

Initial non-relativistic theoretical calculations show a significant deviation from the experimental values, particularly for the carbons directly bonded to the iodine atoms (C3 and C6). This discrepancy is largely attributed to the influence of the heavy iodine atoms on the electron shielding of the adjacent carbon nuclei. To address this, relativistic theoretical approaches, such as the Zeroth-Order Regular Approximation (ZORA), have been employed. These calculations incorporate relativistic effects, which become significant for heavier elements.

The application of relativistic calculations dramatically improves the accuracy of the predicted chemical shifts for C3 and C6. For instance, the initial deviation from the experimental value of 44.3 ppm for these carbons was reduced to a much more reasonable 4.25 ppm after the inclusion of relativistic effects. researchgate.net This highlights the necessity of considering relativistic effects when theoretically modeling the NMR parameters of molecules containing heavy atoms.

Correlation Analyses between Experimental and Theoretically Predicted NMR Parameters

A strong linear correlation is observed between the experimentally measured and the theoretically predicted NMR parameters for this compound, especially after the application of relativistic corrections. researchgate.net This good agreement validates the computational models used and provides a high degree of confidence in the assignment of the ¹³C NMR signals.

| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) (Non-Relativistic) | Theoretical δ (ppm) (Relativistic - ZORA) |

|---|---|---|---|

| C1, C8 | 124.5 | 125.1 | 124.7 |

| C2, C7 | 129.8 | 130.5 | 130.0 |

| C3, C6 | 82.7 | 127.0 | 87.0 |

| C4, C5 | 112.9 | 113.4 | 113.1 |

| C4a, C5a | 140.2 | 140.9 | 140.5 |

| C8a, C9a | 123.1 | 123.8 | 123.3 |

| C10 (CH₂) | 37.8 | 38.2 | 37.9 |

| C11 (CH₃) | 13.8 | 14.1 | 13.9 |

Mass Spectrometry (MS) for Molecular Identity Confirmation

For carbazole compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring system. Fragmentation of this compound would likely involve the loss of the ethyl group, leading to a significant fragment ion. Cleavage of the carbon-iodine bonds would also be an expected fragmentation pathway. The presence of iodine would be indicated by its characteristic isotopic pattern. The precise fragmentation would provide definitive confirmation of the compound's elemental composition and the connectivity of its constituent atoms.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Structural Insights

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for elucidating the molecular structure of this compound by identifying its characteristic vibrational modes. The FTIR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

Detailed analysis of the FTIR spectrum of this compound reveals several key absorption regions that confirm its structural features. The high-wavenumber region is characterized by aromatic and aliphatic C-H stretching vibrations. The aromatic C-H stretching modes of the carbazole ring system are typically observed in the 3100-3000 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the N-ethyl substituent give rise to distinct bands in the 3000-2850 cm⁻¹ region.

A comprehensive assignment of the principal vibrational bands observed in the FTIR spectrum of this compound is presented in the table below. This data is crucial for confirming the identity and purity of the synthesized compound.

Interactive Table: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 | Stretching vibrations of C-H bonds on the carbazole ring |

| Aliphatic C-H Stretch (Asymmetric) | 2975 | Asymmetric stretching of CH₃ and CH₂ groups in the ethyl chain |

| Aliphatic C-H Stretch (Symmetric) | 2870 | Symmetric stretching of CH₃ and CH₂ groups in the ethyl chain |

| Aromatic C=C Stretch | 1590, 1475, 1440 | In-plane stretching vibrations of the carbazole aromatic rings |

| CH₂ Scissoring | 1460 | Bending (scissoring) vibration of the methylene group |

| C-N Stretch | 1330 | Stretching vibration of the carbon-nitrogen bond in the pyrrole (B145914) ring |

| Aromatic C-H In-Plane Bend | 1230, 1145 | In-plane bending vibrations of aromatic C-H bonds |

| Aromatic C-H Out-of-Plane Bend | 800 | Out-of-plane bending vibrations of adjacent C-H bonds on the benzene rings |

| C-I Stretch | 580 | Stretching vibration of the carbon-iodine bond |

Theoretical and Computational Studies on 9 Ethyl 3,6 Diiodocarbazole

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT has been a pivotal tool in understanding the fundamental electronic characteristics of 9-Ethyl-3,6-diiodocarbazole. Through detailed calculations, researchers have modeled its geometry and explored the behavior of its frontier molecular orbitals.

Ground State Geometry Optimization and Electronic Energy Calculations

The molecular structure of this compound has been determined and optimized using DFT calculations. These theoretical results have been compared with experimental data obtained from X-ray crystallography, showing a strong correlation. irjweb.com The total root-mean-square (RMS) deviation between the non-relativistic DFT-calculated geometry and the experimentally determined X-ray structure is a mere 0.021 Å, indicating an excellent agreement and validating the accuracy of the computational model. growingscience.com All calculated geometric parameters align well with the values found in the crystal structures of related compounds, such as the non-halogenated 9-ethyl-9H-carbazole and 3,6-diiodo-9H-carbazole. growingscience.com

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net For carbazole-based donor-acceptor molecules, the HOMO and LUMO are typically delocalized across the conjugated system. researchgate.net While extensive DFT studies have been performed on this compound, specific energy values for the HOMO, LUMO, and the corresponding energy gap have not been detailed in the primary literature reviewed.

Computational Spectroscopic Parameter Prediction and Validation

Theoretical calculations have been instrumental in predicting and validating the spectroscopic properties of this compound, particularly its Nuclear Magnetic Resonance (NMR) parameters. irjweb.com Experimental ¹³C NMR chemical shift studies have been supported by these advanced computational methods, demonstrating a good linear correlation between the theoretically predicted and experimentally observed values. irjweb.com

Relativistic Effects on Theoretical Chemical Shifts

A significant finding in the computational study of this molecule is the profound impact of relativistic effects on the ¹³C NMR chemical shifts, especially for the carbon atoms directly bonded to the heavy iodine atoms (C3 and C6). irjweb.com Standard non-relativistic DFT calculations resulted in a large deviation of 44.3 ppm from the experimental values for these carbon chemical shifts. irjweb.com

However, by incorporating relativistic effects into the calculations using the zeroth-order regular approximation (ZORA), the accuracy of the prediction was dramatically improved. irjweb.comnih.gov This relativistic approach reduced the deviation from experiment to just 4.25 ppm. irjweb.com This highlights the necessity of accounting for relativistic phenomena when performing theoretical NMR predictions for molecules containing heavy elements like iodine.

| Calculation Method | Deviation from Experiment (ppm) |

|---|---|

| Non-Relativistic DFT | 44.3 |

| Relativistic DFT (ZORA) | 4.25 |

Quantum Chemical Assessment of Aromaticity in the Carbazole (B46965) Core

The aromaticity of the carbazole core in this compound has been quantitatively assessed using quantum chemical methods. These calculations provide insight into the electronic delocalization and stability of the ring system. irjweb.com

Application of Aromaticity Indices (e.g., Simple Harmonic Oscillator Model of Aromaticity, Nucleus-Independent Chemical Shift Index)

To quantify the aromatic character of the carbazole rings, specific aromaticity indices were calculated. The Simple Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS) index were employed for this purpose. irjweb.com

HOMA: This index is based on the geometry of the ring system, comparing experimental or calculated bond lengths to those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value of 0 suggests a non-aromatic system.

NICS: This magnetic criterion for aromaticity is calculated as the negative of the absolute magnetic shielding computed at the center of a ring. More negative NICS values are indicative of a higher degree of aromaticity. irjweb.com

The application of these indices confirmed the aromatic nature of the carbazole core in this compound. irjweb.com

Simulation of Electronic and Optical Properties

Theoretical simulations are crucial for understanding the electronic and optical characteristics of materials like this compound, offering insights into their potential for optoelectronic applications. These computational methods can predict properties that are otherwise challenging to measure experimentally.

The theoretical bandgap is a fundamental electronic property that determines the conductivity and optical absorption of a material. It is defined as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational chemistry methods, particularly DFT, are commonly employed to calculate the Egap of organic molecules.

A thorough review of existing research, including a notable study on the DFT and experimental analysis of the structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole, reveals a gap in the literature concerning the theoretical bandgap of this specific compound. While this study utilized DFT for in-depth structural analysis, it did not extend to the calculation of its electronic bandgap.

Consequently, no data is available to be presented in a table format as requested. Further computational research focusing on the electronic properties of this compound is required to determine its theoretical bandgap and to fully assess its potential for use in electronic and optical devices.

Chemical Transformations and Derivatization Strategies Utilizing 9 Ethyl 3,6 Diiodocarbazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon bonds. For 9-ethyl-3,6-diiodocarbazole, these reactions are primarily used to attach new aromatic or polymeric moieties to the carbazole (B46965) core.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. Utilizing this compound as the dihalide component, this reaction facilitates the introduction of various aromatic and heteroaromatic substituents at the 3 and 6 positions of the carbazole nucleus.

The conjugation of carbazole with thiophene (B33073) units is a common strategy for creating materials with desirable charge-transport properties for applications in organic electronics. A key example is the synthesis of 9-ethyl-3,6-di(2-thienyl)carbazole, which is achieved through a Suzuki-Miyaura coupling reaction.

In a typical procedure, this compound is reacted with thiophen-2-yl-boronic acid. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂). The process is carried out in a solvent mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N) under an inert nitrogen atmosphere. The mixture is heated to reflux at approximately 403 K for several hours to ensure the completion of the reaction. This method provides an effective route to carbazole-thiophene derivatives, which can serve as intermediates for more complex materials.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 9-ethyl-3,6-di(2-thienyl)carbazole

| Parameter | Details |

| Starting Material | This compound |

| Coupling Partner | Thiophen-2-yl-boronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Solvents | Dimethylformamide (DMF), Triethylamine (Et₃N) |

| Atmosphere | Nitrogen |

| Temperature | 403 K (Reflux) |

| Reaction Time | 6 hours |

| Product | 9-ethyl-3,6-di(2-thienyl)carbazole |

The incorporation of pyridine (B92270) moieties into a carbazole framework is of significant interest for developing materials with specific electronic properties and for constructing complex ligands for coordination chemistry. The Suzuki-Miyaura coupling is a highly effective method for creating such carbazolyl-pyridinyl architectures.

Generally, this synthesis involves the reaction of this compound with a suitable pyridinylboronic acid derivative (e.g., pyridine-3-boronic acid or pyridine-4-boronic acid). The reaction is performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). A solvent system consisting of toluene, ethanol, and water is commonly employed. The reaction mixture is heated under reflux in an inert atmosphere to yield the desired 3,6-dipyridinyl-9-ethylcarbazole derivative. The choice of pyridinylboronic acid isomer allows for precise control over the final geometry of the molecule.

Heck Polycondensation for Polymer Synthesis (utilizing related dihalocarbazoles)

While specific examples of Heck polycondensation using this compound are not prominently documented, this reaction is a valid strategy for polymer synthesis using related dihalocarbazole monomers. More recently, related techniques such as direct arylation polycondensation (DArP) have become prevalent for synthesizing carbazole-based conjugated polymers.

Direct arylation polycondensation offers a more atom-economical alternative to traditional cross-coupling polymerizations like Suzuki or Heck, as it avoids the pre-functionalization of one of the monomers with organometallic reagents. For instance, the polymerization of a dibromocarbazole derivative with a C-H rich comonomer like 3,4-ethylenedioxythiophene (B145204) (EDOT) can be achieved using a palladium catalyst. Microwave-assisted DArP of 3,6-dibromocarbazole (B31536) with EDOT has been shown to produce solution-processable, electrochromic polymers. This approach highlights a modern and efficient pathway for creating high-performance carbazole-containing polymers.

Copper-Catalyzed Ullmann Coupling Reactions

The Ullmann coupling, one of the oldest transition-metal-catalyzed reactions, is a reliable method for forming carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgnih.gov It typically employs copper as the catalyst and is especially useful for coupling aryl halides with amines, alcohols, and thiols. nih.gov

Carbon-Nitrogen (C-N) Coupling for Extended Carbazole Systems and Dendrimers

The copper-catalyzed Ullmann C-N coupling reaction is a key strategy for extending the π-conjugated system of the carbazole core by introducing nitrogen-containing heterocycles. This method is instrumental in the synthesis of larger, more complex structures, including dendrimers and materials for optoelectronic applications.

A well-documented example is the synthesis of 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole from this compound. nih.gov This transformation is achieved by reacting the diiodo-carbazole with imidazole (B134444) in the presence of a copper(I) iodide (CuI) catalyst. nih.gov The reaction's efficacy is enhanced by the use of a ligand, such as 1,10-phenanthroline. A strong base, potassium tert-butoxide, is required to facilitate the coupling, and dimethylformamide (DMF) serves as the solvent. nih.gov The reaction proceeds at elevated temperatures, typically involving a stepwise heating profile to ensure high yields. nih.gov This C-N coupling strategy provides a direct route to novel carbazole derivatives with extended electronic systems, which are valuable precursors for more intricate molecular architectures like dendrimers. nih.gov

Table 2: Ullmann C-N Coupling for the Synthesis of 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole nih.gov

| Parameter | Details |

| Starting Material | This compound |

| Coupling Partner | Imidazole |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | 1,10-Phenanthroline |

| Base | Potassium tert-butoxide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 413 K for 48h, then 433 K for 12h |

| Product | 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole |

| Yield | 70.0% |

Role as a Key Intermediate in the Design and Synthesis of Multifunctional Carbazole-Based Materials

This compound serves as a pivotal precursor in the development of advanced functional materials due to the strategic placement of iodine atoms at the C-3 and C-6 positions of the carbazole core. These positions are electronically significant and offer reactive sites for building complex, conjugated molecular architectures. The carbon-iodine bonds are particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, making this compound a versatile building block for extending the π-conjugated system. This versatility allows for the precise tuning of the electronic and photophysical properties of the resulting materials.

The introduction of different substituents at the 3,6-positions is a widely adopted approach for designing carbazole-based materials with specific functionalities, such as those used in photorefractive and electroluminescent applications. The this compound scaffold enables the systematic introduction of a wide range of aryl, heteroaryl, or vinyl groups, leading to the creation of novel polymers, dendrimers, and small molecules with tailored properties for use in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.gov

A key application of this intermediate is in the synthesis of hole-transporting and electroluminescent materials. For instance, this compound is used as a starting material to synthesize more complex derivatives like 9-ethyl-3,6-di(2-thienyl)carbazole. This subsequent compound can be further modified, demonstrating the role of this compound as a foundational molecule for multi-step synthetic strategies aimed at producing high-performance organic electronic materials.

Strategies for Selective Functionalization at the 3,6-Positions and N-9 Position

The functionalization of the carbazole skeleton at the C-3, C-6, and N-9 positions is a cornerstone of modern materials science, enabling the synthesis of compounds with fine-tuned characteristics. nih.gov this compound is an ideal platform for such modifications, offering distinct and predictable pathways for derivatization.

The primary strategy for functionalizing the 3,6-positions takes advantage of the reactivity of the carbon-iodine bonds. These positions are readily susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of new carbon-carbon bonds by reacting the diiodo-carbazole with various organoboron compounds. For example, the reaction of this compound with thiophen-2-yl-boronic acid in the presence of a palladium catalyst yields 9-ethyl-3,6-di(2-thienyl)carbazole. This transformation effectively replaces the iodine atoms with thienyl groups, significantly altering the electronic properties of the molecule. Other cross-coupling reactions, including Heck, Sonogashira, and Buchwald-Hartwig amination, can also be employed to introduce a diverse array of functional groups at these positions.

Regarding the N-9 position, the ethyl group is typically introduced early in the synthetic sequence. The common strategy involves the N-alkylation of the parent carbazole or 3,6-diiodocarbazole. The nitrogen atom of the carbazole ring is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic carbazolide anion. This anion can then react with an alkylating agent, such as ethyl iodide or ethyl bromide, to selectively form the N-C bond. This pre-functionalization of the nitrogen atom is crucial as it enhances the solubility and modifies the electronic nature of the carbazole core before subsequent modifications are carried out at the 3,6-positions. researchgate.net This sequential approach—N-alkylation followed by C-halogenation and subsequent cross-coupling—provides a robust and highly modular route to a vast library of multifunctional carbazole derivatives. mdpi.com

Data Tables

Table 1: Chemical Transformations of this compound

| Starting Material | Reagent(s) | Catalyst | Reaction Type | Product |

|---|

Table 2: Synthesis of this compound

| Starting Material | Reagent(s) | Solvent | Reaction Type | Product |

|---|

Applications of 9 Ethyl 3,6 Diiodocarbazole and Its Derivatives in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs) Host Materials Research

Carbazole (B46965) derivatives are extensively investigated as host materials in phosphorescent OLEDs (PhOLEDs). In these devices, a phosphorescent emitter (guest) is dispersed within a host matrix to mitigate concentration quenching and triplet-triplet annihilation, thereby enhancing device efficiency. mdpi.com The high triplet energy of many carbazole-based compounds makes them suitable hosts, particularly for blue phosphorescent emitters which require hosts with even higher triplet energies to ensure efficient energy transfer. nih.govrsc.org

Structure-Property Relationships Governing Electroluminescence

The electroluminescent properties of OLEDs are intrinsically linked to the molecular structure of the materials used. For host materials derived from 9-Ethyl-3,6-diiodocarbazole, the nature of the substituents introduced at the 3 and 6 positions significantly influences the device's performance. The introduction of different aryl or arylamino groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport balance. nih.gov

For instance, donor-acceptor (D-A) or A-D-A type structures incorporating carbazole are particularly suitable as host materials for phosphorescent emitters. nih.gov The specific arrangement and electronic nature of these substituents dictate the photoluminescent quantum yield and ultimately the external quantum efficiency (η_ext) of the resulting OLED. rsc.org

Triplet Energy Management and Efficiency Enhancement in Phosphorescent OLEDs

A critical parameter for a host material in a PhOLED is its triplet energy (E_T). To ensure efficient energy transfer from the host to the guest emitter and prevent back-energy transfer, the host's triplet energy must be higher than that of the phosphorescent dopant. nih.gov Carbazole derivatives often exhibit high triplet energies, making them ideal candidates for hosting blue and green phosphorescent emitters. nih.gov

Research has shown that carbazole-based hosts can achieve triplet energies as high as 2.99 eV, which is sufficient to confine the triplet excitons of common blue emitters like Ir(dbfmi) (E_T = 2.89 eV). rsc.org Similarly, hosts with triplet energies around 2.81-2.82 eV have proven effective for both blue and green PhOLEDs. nih.gov The strategic design of carbazole derivatives, often starting from intermediates like this compound, allows for the synthesis of hosts with tailored triplet energies, leading to highly efficient devices. For example, a blue PhOLED using a specific carbazole-based host achieved a power efficiency of 24.9 lm/W and an external quantum efficiency of 10.3%. nih.gov

Impact of Substituent Effects on Device Performance

Systematic studies on 9-phenylcarbazole (B72232) derivatives with different substituents at the 3 and 6 positions have demonstrated a wide range in device performance, with external quantum efficiencies varying from 9.5% to 21%. rsc.org This variation is attributed to differences in host-host aggregation and charge balance. By carefully selecting substituents, it is possible to optimize the optoelectronic properties and achieve high-performance OLEDs. For example, an optimized blue OLED demonstrated a high power efficiency of 21.7 lm W⁻¹, a low driving voltage of 3.40 V, and specific CIE chromaticity coordinates of (0.15, 0.18) at 100 cd m⁻². rsc.org

Table 1: Performance of OLEDs with Different Carbazole-Based Host Materials

| Host Material Type | Emitter | Max. External Quantum Efficiency (EQE) | Power Efficiency | Driving Voltage | Ref. |

|---|---|---|---|---|---|

| 9-phenyl-3,6-disubstituted-carbazole | Ir(dbfmi) | 9.5-21% | 21.7 lm/W | 3.40 V | rsc.org |

| Pyridinyl-Carbazole Derivative (H2) | FIrpic (blue) | 10.3% | 24.9 lm/W | - | nih.gov |

| Pyridinyl-Carbazole Derivative (H2) | Ir(ppy)₃ (green) | 9.4% | 34.1 lm/W | - | nih.gov |

| Tri-carbazole Derivative | FIrpic (blue) | 14.0% | 11.8 lm/W | 3.9 V | rsc.org |

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs) Component Development

Derivatives of this compound are also explored as components in organic solar cells. In dye-sensitized solar cells (DSSCs), organic dyes incorporating a carbazole or a 3,6-diiodocarbazole unit as the electron donor have been synthesized. researchgate.net The structure of the sensitizer (B1316253) dye is crucial for the photovoltaic performance. The incorporation of the 3,6-diiodocarbazole unit as a dendritic donor can enhance the molar extinction coefficients and suppress charge recombination with the electrolyte. researchgate.net

In bulk heterojunction OPVs, carbazole-based self-assembled monolayers (SAMs) have been investigated as hole-extracting interlayers. For instance, a SAM based on [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) was used as a hole-extracting interlayer, leading to OPV cells with a power conversion efficiency (PCE) of 18.4%. nih.gov This high efficiency was attributed to the high work function of the modified electrode, which improved hole transport and reduced recombination. nih.gov

Organic Field-Effect Transistors (OFETs) Applications

The development of new organic semiconductors is key to advancing organic field-effect transistors (OFETs). nih.gov Carbazole derivatives have been utilized in the design of materials for OFETs. For example, new indolo[3,2-b]carbazole-based materials have been synthesized and characterized for their FET properties. These materials have shown hole mobilities as high as 0.22 cm²V⁻¹s⁻¹ with on/off ratios of about 10⁵. rsc.org The modification of the carbazole skeleton and the strategic placement of substituents significantly affect the electronic properties and performance of the resulting OFETs. nih.gov

Photorefractive Materials Design

While direct applications of this compound in photorefractive materials are not extensively detailed in the provided context, the fundamental properties of carbazole derivatives make them suitable for such applications. The ability to modify the carbazole core to create donor-acceptor systems is a key aspect of designing photorefractive polymers. These materials require components with charge generation, charge transport, and electro-optic capabilities. The versatile chemistry of carbazole allows for the incorporation of functionalities that can fulfill these roles.

Electrochromic Devices and Reversible Optical Modulation

Derivatives of this compound are instrumental in the development of electrochromic devices, which are capable of reversibly changing their optical properties, such as color and transparency, upon the application of an electrical voltage. The carbazole-based polymers synthesized from these precursors exhibit significant electrochromic behavior. rsc.org When integrated into an electrochromic cell, thin films of these polymers can shift color in response to a bias potential. researchgate.net

For instance, electro-generated polymer films derived from carbazole structures demonstrate reversible electrochemical oxidation processes. rsc.org These films can transition from a neutral, pale-yellow state to a yellow-green radical cation form, and ultimately to a fully oxidized, blue state. rsc.org Another example shows a color change from light green to dark green under a 3.0 V bias potential, a process that is both reversible and repeatable. researchgate.net

The performance of these electrochromic devices is quantified by several key metrics. Copolymers incorporating 3,6-linked carbazole units have been used to construct devices with high performance, showcasing the potential of this chemical backbone. researchgate.net

Table 1: Performance Characteristics of a Carbazole-Based Electrochromic Device

| Performance Metric | Value | Wavelength |

|---|---|---|

| Optical Contrast (ΔT) | 45.8% | 580 nm |

| Switching Time | ~0.3 s | N/A |

| Coloration Efficiency (η) | 528.8 cm²/C | 580 nm |

Data sourced from a study on copolymers featuring 3,6-di(2-thienyl)carbazole units. researchgate.net

This reversible optical modulation makes these materials highly suitable for applications such as smart windows, optical shutters, and low-power display devices. researchgate.net

Polymerization Chemistry for Conjugated Polymers

The 3,6-diiodo substitution on the 9-ethylcarbazole (B1664220) core makes it an excellent monomer for synthesizing conjugated polymers. The iodine atoms serve as reactive sites for various polymerization reactions, allowing for the creation of both linear and complex branched polymer architectures. The polymerization process generally occurs at the 3 and 6 positions of the carbazole ring, as these are the most reactive sites. mdpi.comnih.gov

The synthesis of linear poly(N-alkyl-3,6-carbazolylene)s from monomers like this compound can be achieved through oxidative coupling reactions. rsc.org A proposed mechanism involves the initial oxidation of the carbazole monomer to form a cation radical. mdpi.comnih.gov Subsequently, two of these radicals couple to produce a more stable dicarbazyl dimer, with the loss of two protons, initiating the polymer chain growth. mdpi.comnih.gov

Branched analogues of these polymers can also be synthesized. One effective method is the self-Ullmann C-N polycondensation of a 3,6-diiodocarbazole monomer. This approach leads to the formation of a branched polymer structure containing trisubstituted carbazole nuclei, where linkages occur at the 3, 6, and N-positions. researchgate.net These branched polymers are typically amorphous materials that exhibit good solubility in common organic solvents. researchgate.net The characterization of these polymers is conducted using spectroscopic methods such as NMR, IR, and UV-vis spectroscopy to confirm their structure. researchgate.net

Polymers derived from 3,6-disubstituted carbazoles possess distinct electrochemical and optical properties that are crucial for their application in electronic devices. Their electrochemical behavior is often studied using cyclic voltammetry, which reveals that the polymer films undergo reversible redox reactions. rsc.orgresearchgate.net

The optical properties of these polymers are a key area of investigation. Spectroscopic studies show that branched carbazole-based polymers have optical and electrochemical characteristics comparable to their linear counterparts. researchgate.net Upon electrochemical oxidation, these polymer films exhibit distinct color changes, forming the basis of their electrochromic applications. rsc.org For example, a polymer film can change from colorless in its neutral state to pale green and finally to blue upon full oxidation. rsc.org The photoluminescence spectra and quantum yields of these polymers are also analyzed to understand their light-emitting capabilities. researchgate.net

Sensor Technologies Leveraging Optoelectronic Properties

The unique optoelectronic properties of polymers derived from this compound make them highly effective in sensor technologies. Changes in their optical characteristics upon interaction with specific analytes can be used for detection.

One application is in the detection of ionic impurities in water. The electrochromic properties of these polymer films can be harnessed for sensing, as their optical response can be selectively affected by the presence of certain ions. researchgate.net Another significant application is in fluorescence-based sensing. Copolymers incorporating 3-amino-9-ethyl-carbazole have been utilized as effective fluorophores for detecting nitro-based explosives and copper (Cu²⁺) cations. mdpi.com The presence of these analytes leads to a decrease in the polymer's fluorescence intensity (fluorescence quenching), allowing for quantitative detection. mdpi.com

Table 2: Performance of a Carbazole-Based Fluorescent Sensor

| Analyte | Reported Detection Limit |

|---|---|

| Nitro-based Explosives | 5 µM |

| Copper (Cu²⁺) Cations | 5 nM |

Data sourced from a study on poly(aniline-co-3-amino-9-ethyl-carbazole). mdpi.com

This high sensitivity demonstrates the potential of carbazole-based polymers in developing advanced chemical sensors for environmental monitoring and security applications.

Conclusion and Future Perspectives in 9 Ethyl 3,6 Diiodocarbazole Research

Summary of Key Academic Contributions to Date

Research on 9-Ethyl-3,6-diiodocarbazole has primarily focused on its synthesis, structural characterization, and its utility as a chemical intermediate for more complex functional molecules.

Synthesis and Structural Characterization: The synthesis of this compound is well-established, typically achieved through the direct iodination of 9-ethylcarbazole (B1664220). One common method involves reacting 9-ethylcarbazole with iodine monochloride (ICl) in ethanol, which results in a high yield of the desired product as grey needle crystals. nih.gov

Role as a Key Intermediate: The primary academic contribution of this compound lies in its role as a versatile precursor for a wide range of carbazole-based functional materials. The iodine atoms at the 3- and 6-positions are excellent leaving groups for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This allows for the straightforward introduction of different aryl or arylamino groups at these positions. nih.gov

Key applications of derivatives synthesized from this compound include:

Photorefractive Materials: It is considered a valuable intermediate for designing materials with photorefractive properties. nih.gov

OLED Components: 3,6-Dihalogenated-9-alkylcarbazoles are crucial starting materials for synthesizing hole-transporting layers, fluorescent emitters, and host materials for Organic Light Emitting Diodes (OLEDs). nih.govmdpi.com The ability to functionalize the 3,6-positions allows for fine-tuning of the electronic and photophysical properties of the final materials. mdpi.com

Table 1: Selected Research Findings on this compound and its Derivatives

| Research Area | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Synthesis | High-yield (90%) synthesis from 9-ethylcarbazole using ICl. | Provides an efficient route to obtain the key intermediate. | nih.gov |

| Structural Analysis | Detailed crystal and molecular structure determined by X-ray and supported by DFT calculations. | Offers fundamental data for molecular modeling and design of new materials. | researchgate.netresearchgate.netresearchgate.net |

| Intermediate for OLEDs | Serves as a key starting material for 3,6-disubstituted carbazoles used in various OLED layers. | Enables the development of high-performance materials for lighting and display applications. | nih.gov |

| Intermediate for DSSCs | Incorporation as a donor unit in organic dyes enhances light absorption and reduces charge recombination. | Demonstrates potential for improving the efficiency of organic solar cells. | researchgate.net |

Identification of Remaining Challenges and Unexplored Research Avenues

Despite its established utility, several challenges and unexplored areas remain in the research of this compound.

Process Optimization: While the synthesis is effective, further research could focus on developing even more environmentally friendly ("greener") synthetic routes with improved atom economy and reduced use of hazardous reagents.

Exploration of Intrinsic Properties: Most research has concentrated on using this compound as a stepping stone. A more in-depth investigation of the intrinsic photophysical and electronic properties of the compound itself could reveal novel applications. The presence of heavy iodine atoms might impart interesting properties, such as phosphorescence at low temperatures, which remains largely unexplored.

Broadening Application Scope: The current focus is predominantly on OLEDs and DSSCs. Unexplored research avenues include its potential as a building block for:

Organic Field-Effect Transistors (OFETs): The carbazole (B46965) core is known for its good charge transport properties, which could be exploited in semiconductor materials for transistors.

Organic Sensors: Functionalization of the carbazole unit could lead to materials that exhibit changes in their optical or electrical properties upon interaction with specific analytes.

Perovskite Solar Cells: Carbazole derivatives are widely used as hole-transporting materials (HTMs) in perovskite solar cells. This compound provides an ideal scaffold for developing novel, efficient, and stable HTMs.

Systematic Structure-Property Studies: There is a need for systematic studies that correlate the nature of the substituents introduced at the 3- and 6-positions with the resulting material's performance in devices. Creating a library of derivatives and conducting a thorough analysis of their structure-property relationships would provide invaluable guidelines for rational material design.

Prognosis for Advancements in Organic Electronic Devices and Functional Materials

The future for this compound in the realm of organic electronics and functional materials appears promising. Its role as a versatile and strategically important building block is set to continue, driving advancements in several key areas.

Next-Generation OLEDs: The demand for more efficient and stable OLEDs, particularly for deep-blue emission and Thermally Activated Delayed Fluorescence (TADF) emitters, will continue to drive the synthesis of novel derivatives from this compound. nih.govmdpi.com The heavy-atom effect of iodine could be strategically utilized in designing new phosphorescent host or emitter materials.

Advanced Photovoltaics: As research in organic photovoltaics (OPVs) and perovskite solar cells progresses, the need for new materials with optimized energy levels, high charge mobility, and improved stability will grow. The ease of functionalization of the this compound core makes it an excellent candidate for developing next-generation hole-transporting and donor materials. researchgate.net

Computational Material Design: The detailed structural and electronic data available for this compound provides a solid foundation for computational screening and in silico design of new functional materials. researchgate.net This will accelerate the discovery of compounds with desired properties before committing to their synthesis, saving time and resources.

Multifunctional Materials: Future research will likely move towards creating multifunctional materials based on this carbazole scaffold. By attaching different functional units at the 3- and 6-positions, it may be possible to design single compounds that exhibit, for example, both light-emitting and charge-transporting properties, simplifying device architecture and potentially improving performance.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced charge-transfer properties?

- Answer : Time-Dependent DFT (TD-DFT) predicts absorption/emission spectra by simulating electronic transitions. For example, substituting iodine with electron-withdrawing groups (e.g., –CN) lowers LUMO energy, enhancing electron mobility. Charge-transfer integrals (calculated via Marcus theory) prioritize candidates for organic semiconductors .

Tables

Table 1 : Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P |

| a, b, c (Å) | 7.12, 9.35, 10.47 |

| α, β, γ (°) | 90.1, 95.3, 105.7 |

| R-factor | 0.026 |

| C–I bond length (Å) | 2.10–2.12 |

Table 2 : Comparison of Experimental vs. DFT-Predicted IR Frequencies

| Bond/Vibration | Experimental (cm) | DFT (cm) |

|---|---|---|

| C–I stretch | 548 | 532 |

| C–H aromatic | 3050 | 3075 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.